

Spectroscopic Profile of Grasshopper Ketone: A Technical Guide

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Compound of Interest

Compound Name: Grasshopper ketone

Cat. No.: B1253095

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Introduction

Grasshopper ketone, with the IUPAC name 4-[(2R,4S)-2,4-dihydroxy-2,6,6-trimethylcyclohexylidene]but-3-en-2-one, is a naturally occurring allenic ketone.^[1] Isolated from various sources including the grasshopper *Romalea microptera*, this compound has garnered interest due to its potential biological activities.^[1] This technical guide provides a comprehensive overview of the key spectroscopic data for **Grasshopper ketone**, essential for its identification, characterization, and further research in drug development and natural product chemistry.

Chemical Structure and Properties

- Molecular Formula: $C_{13}H_{20}O_3$ ^[1]
- Molecular Weight: 224.30 g/mol ^[1]
- Exact Mass: 224.141 g/mol ^[1]

Spectroscopic Data

The structural elucidation of **Grasshopper ketone** is heavily reliant on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The following sections detail the characteristic spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **Grasshopper ketone** are summarized below.

^1H -NMR (Proton NMR) Data

The ^1H -NMR spectrum of **Grasshopper ketone** reveals the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.90	s	1H	H-8
4.98	m	1H	H-3
2.22	s	3H	H-10
1.83	d (J=14.0 Hz)	1H	H-4a
1.70	s	3H	H-11
1.63	d (J=14.0 Hz)	1H	H-4b
1.15	s	3H	H-12
1.09	s	3H	H-13

^{13}C -NMR (Carbon NMR) Data

The ^{13}C -NMR spectrum provides information about the different carbon environments within **Grasshopper ketone**.

Chemical Shift (δ) ppm	Carbon Type	Assignment
208.1	C	C-7
197.8	C	C-9
100.5	CH	C-8
95.9	C	C-6
78.8	C	C-2
67.9	CH	C-3
49.9	CH ₂	C-4
41.5	C	C-1
31.5	CH ₃	C-12
29.9	CH ₃	C-13
28.1	CH ₃	C-10
24.5	CH ₃	C-11

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Grasshopper ketone** shows characteristic absorption bands for its hydroxyl, allenic, and carbonyl groups.

Frequency (cm ⁻¹)	Description
3450	O-H stretching (hydroxyl groups)
1945	C=C=C stretching (allenic group)
1673	C=O stretching (conjugated ketone)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues.

m/z	Interpretation
224.141	Molecular Ion [M] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **Grasshopper ketone** (typically 1-5 mg) is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube.
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for example, a 400 or 500 MHz instrument.
- **¹H-NMR Acquisition:**
 - A standard pulse sequence is used to acquire the proton spectrum.
 - The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
- **¹³C-NMR Acquisition:**
 - A proton-decoupled pulse sequence is typically used to simplify the spectrum.
 - The spectral width is set to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

- A larger number of scans is usually required for ^{13}C NMR due to the lower natural abundance of the ^{13}C isotope.
- Chemical shifts are referenced to the deuterated solvent signal.

Infrared (IR) Spectroscopy

- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, a KBr pellet can be prepared by grinding the sample with dry KBr and pressing the mixture into a transparent disk.
- Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
- Data Acquisition:
 - A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first.
 - The sample is then placed in the spectrometer, and the sample spectrum is recorded.
 - The data is typically collected over the mid-infrared range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

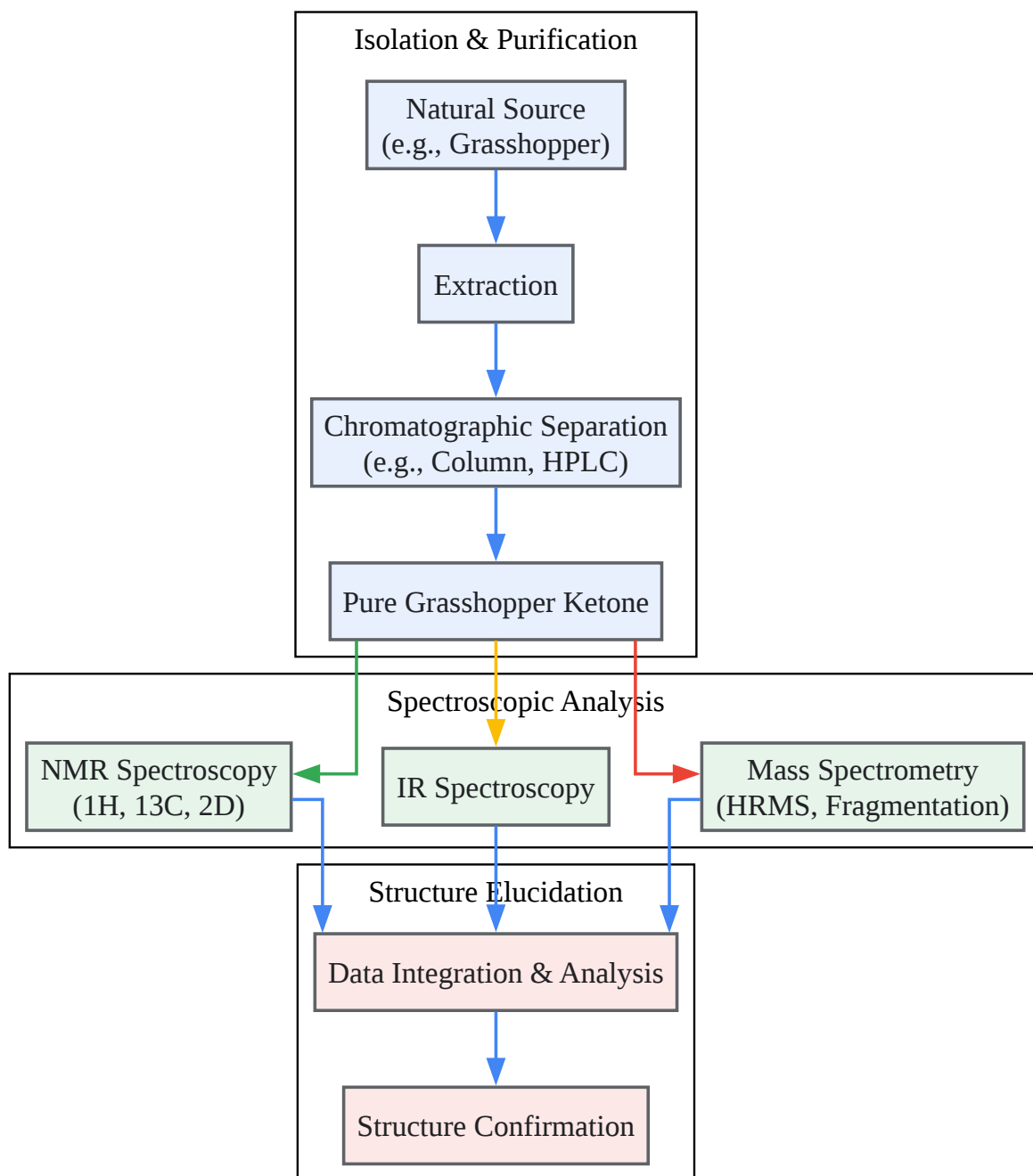
- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For GC-MS, the sample is first vaporized and then separated on a GC column before entering the mass spectrometer.
- Ionization: Electron Ionization (EI) is a common method for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure

Chemical Ionization (APCI) are typically used, which often result in a more prominent molecular ion peak.

- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
- **Data Acquisition:** The detector records the abundance of ions at each m/z value, generating a mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which aids in confirming the elemental composition.

Workflow for Spectroscopic Analysis of Natural Products

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Grasshopper ketone**.



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Figure 1. General workflow for the isolation and spectroscopic characterization of **Grasshopper ketone**.

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References

- 1. Grasshopper ketone | C₁₃H₂₀O₃ | CID 13922639 - PubChem [pubchem.ncbi.nlm.nih.gov]
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